Epelsiban

描述

This compound has been investigated for the treatment of Premature Ejaculation.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

structure in first source

属性

IUPAC Name |

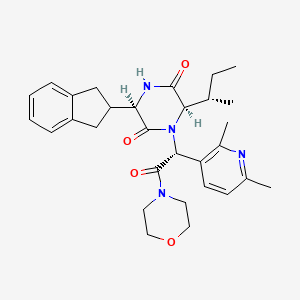

(3R,6R)-6-[(2S)-butan-2-yl]-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1R)-1-(2,6-dimethylpyridin-3-yl)-2-morpholin-4-yl-2-oxoethyl]piperazine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N4O4/c1-5-18(2)26-28(35)32-25(23-16-21-8-6-7-9-22(21)17-23)29(36)34(26)27(24-11-10-19(3)31-20(24)4)30(37)33-12-14-38-15-13-33/h6-11,18,23,25-27H,5,12-17H2,1-4H3,(H,32,35)/t18-,25+,26+,27+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHCWRQFNKUYCG-QUZACWSFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)N1C(C2=C(N=C(C=C2)C)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N1[C@H](C2=C(N=C(C=C2)C)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701029864 |

Source

|

| Record name | (3R,6R)-3-(2,3-Dihydro-1H-inden-2-yl)-1-((1R)-1-(2,6-dimethylpyridin-3-yl)-2-(morpholin- 4-yl)-2-oxoethyl)-6-((1S)-1-methylpropyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701029864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872599-83-2 |

Source

|

| Record name | (3R,6R)-3-(2,3-Dihydro-1H-inden-2-yl)-1-[(1R)-1-(2,6-dimethyl-3-pyridinyl)-2-(4-morpholinyl)-2-oxoethyl]-6-[(1S)-1-methylpropyl]-2,5-piperazinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872599-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epelsiban [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872599832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epelsiban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11934 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (3R,6R)-3-(2,3-Dihydro-1H-inden-2-yl)-1-((1R)-1-(2,6-dimethylpyridin-3-yl)-2-(morpholin- 4-yl)-2-oxoethyl)-6-((1S)-1-methylpropyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701029864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPELSIBAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2EZ19HX73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Epelsiban's Selectivity for Vasopressin Receptors: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of epelsiban for vasopressin receptors. This compound, a potent and selective oxytocin (B344502) receptor (OTR) antagonist, has been investigated for various clinical applications. A critical aspect of its pharmacological profile is its high selectivity for the OTR over the structurally related vasopressin receptors (V1a, V1b, and V2), which is crucial for minimizing off-target effects. This document compiles quantitative binding data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Core Data Presentation: this compound Binding Affinity and Selectivity

The selectivity of this compound is demonstrated by its significantly higher binding affinity for the human oxytocin receptor (hOTR) compared to the human vasopressin receptors. The following table summarizes the available quantitative data from in vitro studies.

| Receptor | Ligand | Parameter | Value | Selectivity Ratio (vs. hOTR) |

| Human Oxytocin Receptor (hOTR) | This compound | Kᵢ | 0.13 nM[1][2] | - |

| Human Vasopressin V1a Receptor (hV1aR) | This compound | Kᵢ | >6,500 nM (>50,000-fold)[1] | >50,000 |

| Human Vasopressin V1b Receptor (hV1bR) | This compound | Kᵢ | >8,190 nM (>63,000-fold)[1] | >63,000 |

| Human Vasopressin V2 Receptor (hV2R) | This compound | Kᵢ | >4,030 nM (>31,000-fold)[1][2][3] | >31,000 |

| Human Oxytocin Receptor (hOTR) | This compound | pKᵢ | 9.9[3] | - |

| Human Vasopressin V1a Receptor (hV1aR) | This compound | pKᵢ | <5.2[3] | - |

| Human Vasopressin V1b Receptor (hV1bR) | This compound | pKᵢ | 5.4[3] | - |

| Human Vasopressin V2 Receptor (hV2R) | This compound | pKᵢ | <5.1[3] | - |

| Rat Uterine Oxytocin Receptor | This compound | IC₅₀ | 192 nM[1][3] | - |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. pKᵢ: The negative logarithm of the Kᵢ value. IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro. Selectivity Ratio: The ratio of the Kᵢ value for a vasopressin receptor to the Kᵢ value for the oxytocin receptor, indicating the fold-selectivity.

Experimental Protocols

The determination of this compound's selectivity profile involves a combination of in vitro binding and functional assays. The following are representative protocols for the key experiments.

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

1. Membrane Preparation:

-

Cells stably expressing the human receptor of interest (hOTR, hV1aR, hV1bR, or hV2R) are cultured and harvested.

-

The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell debris.

-

The supernatant containing the cell membranes is collected and stored at -80°C until use. Protein concentration is determined using a standard method like the BCA assay.

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-vasopressin or a selective radiolabeled antagonist for each receptor), and varying concentrations of the unlabeled test compound (this compound).

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist.

-

The plate is incubated to allow the binding to reach equilibrium.

3. Separation and Detection:

-

The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound.

-

The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.

Functional Assays

Functional assays measure the cellular response following receptor activation or inhibition, providing information on the potency of a compound as an agonist or antagonist.

1. Inositol (B14025) Phosphate (IP) Accumulation Assay (for V1a and V1b Receptors):

-

V1a and V1b receptors are Gq-coupled, and their activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Cells expressing the V1a or V1b receptor are pre-labeled with [³H]-myo-inositol.

-

The cells are then incubated with the test compound (this compound) at various concentrations, followed by stimulation with a known agonist (e.g., arginine vasopressin).

-

The reaction is stopped, and the accumulated [³H]-inositol phosphates are separated by ion-exchange chromatography and quantified by scintillation counting.

-

An antagonist will inhibit the agonist-induced accumulation of inositol phosphates in a dose-dependent manner.

2. Cyclic AMP (cAMP) Accumulation Assay (for V2 Receptors):

-

V2 receptors are Gs-coupled, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

-

Cells expressing the V2 receptor are incubated with the test compound (this compound) at various concentrations.

-

The cells are then stimulated with a V2 receptor agonist (e.g., desmopressin) in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

-

The intracellular cAMP levels are measured using various methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence-based assays.

-

An antagonist will block the agonist-induced increase in cAMP levels.

Mandatory Visualizations

Signaling Pathways

References

The Discovery and Synthesis of Epelsiban: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epelsiban (GSK-557,296-B) is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor.[1][2] Developed by GlaxoSmithKline, it emerged from a lead optimization program centered on a 2,5-diketopiperazine scaffold.[1] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and pharmacokinetic profile of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a comprehensive summary of its quantitative pharmacological data. Furthermore, this document illustrates the oxytocin receptor signaling pathway and the experimental workflows for the discovery and synthesis of this compound through detailed diagrams.

Discovery and Design

The journey to identify this compound began with the screening of GlaxoSmithKline's compound collection, which pinpointed 2,5-diketopiperazines (2,5-DKPs) as a novel and selective class of antagonists for the human oxytocin receptor (OTR).[1] The initial lead compound, a mixture of isomers, exhibited a binding affinity (Ki) of 300 nM.[1]

Structure-activity relationship (SAR) studies led to the development of a semi-rigid and chirally pure 2,5-DKP with a significant improvement in potency (Ki = 4nM).[1] Further optimization focused on the pharmacokinetic profile, aiming for improved oral bioavailability. This was achieved through a property-based design strategy, which prioritized 2,5-DKPs with smaller exocyclic aromatic rings and amides. This approach yielded a difluoro dimethylamide derivative with good oral bioavailability in rats (53%) and dogs (51%), while maintaining high antagonist potency (Ki = 0.63 nM) and over 1000-fold selectivity against the human vasopressin receptors (V1a, V1b, and V2).[1]

To enhance aqueous solubility and the cytochrome P450 (Cyp450) profile, polar heterocycles were introduced. This final optimization step, driven by improvements in intrinsic clearance in microsomes, resulted in the identification of this compound, a 2',6'-dimethyl-3'-pyridyl morpholine (B109124) amide.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the stereoselective formation of a cyclic dipeptide core.[1] The key steps include a four-component Ugi reaction to construct the linear dipeptide precursor, followed by cyclization, hydrolysis, and a final amidation step.[1]

Experimental Protocol: Synthesis of this compound

Step 1: Formation of the Linear Peptide via Ugi Reaction

A four-component Ugi reaction is employed to synthesize the linear peptide intermediate. This reaction combines (R)-indanylglycine (Cbz protected), D-alloisoleucine methyl ester hydrochloride, 2,6-dimethylpyridine-3-carboxaldehyde, and 2-benzyloxyphenylisonitrile.[1]

-

Materials: Carboxybenzyl (Cbz) protected (R)-indanylglycine, D-alloisoleucine methyl ester hydrochloride, 2,6-dimethylpyridine-3-carboxaldehyde, 2-benzyloxyphenylisonitrile, and a suitable solvent (e.g., methanol).

-

Procedure:

-

Combine equimolar amounts of the four components in the solvent.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting linear peptide by column chromatography.

-

Step 2: Cyclization to the Phenolic Cyclic Dipeptide

The linear peptide undergoes hydrogenation to remove the Cbz and benzyl (B1604629) protecting groups, which facilitates spontaneous cyclization to the phenolic cyclic dipeptide.[1]

-

Materials: Linear peptide from Step 1, palladium on carbon (Pd/C) catalyst, and a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Procedure:

-

Dissolve the linear peptide in the solvent.

-

Add a catalytic amount of Pd/C.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir at room temperature for 12-24 hours.

-

Filter the reaction mixture through celite to remove the catalyst.

-

Concentrate the filtrate to obtain the crude cyclic dipeptide. This product is a mixture of diastereoisomers at the exocyclic amide position.[1]

-

Step 3: Hydrolysis to the Carboxylic Acid

The phenolic amide is hydrolyzed to the corresponding carboxylic acid. This step also results in epimerization at the exocyclic position, yielding the desired (7R)-stereochemistry as the major product.[1]

-

Materials: Phenolic cyclic dipeptide from Step 2, carbonyl diimidazole (CDI), and aqueous hydrochloric acid.

-

Procedure:

-

Treat the cyclic dipeptide with CDI in an appropriate solvent (e.g., tetrahydrofuran).

-

After activation, add aqueous hydrochloric acid to effect hydrolysis.

-

Stir the reaction until completion, as monitored by TLC or LC-MS.

-

Extract the product with an organic solvent and purify by chromatography to isolate the (7R)-carboxylic acid.

-

Step 4: Amidation to Yield this compound

The final step involves the coupling of the carboxylic acid with morpholine to form the amide, this compound.[1]

-

Materials: (7R)-carboxylic acid from Step 3, carbonyl diimidazole (CDI), and morpholine.

-

Procedure:

-

Activate the carboxylic acid with CDI in a suitable solvent.

-

Add morpholine to the reaction mixture.

-

Stir at room temperature until the reaction is complete.

-

Purify the final product, this compound, by column chromatography or recrystallization.

-

Mechanism of Action

This compound is a highly potent and selective competitive antagonist of the human oxytocin receptor (OTR).[1] The OTR is a class A G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 and Gαi/o proteins.[3][4]

Oxytocin Receptor Signaling Pathway

Upon binding of the endogenous ligand oxytocin, the OTR undergoes a conformational change, leading to the activation of downstream signaling cascades:

-

Gαq/11 Pathway: Activation of Gαq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The rise in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG are crucial for many of oxytocin's physiological effects, including uterine contractions.[3][4][5]

-

Gαi/o Pathway: The OTR can also couple to Gαi/o proteins, which can lead to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[6]

-

MAPK/ERK Pathway: The OTR can also activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth and differentiation.[3][5]

This compound exerts its antagonist effect by binding to the OTR and preventing the binding of oxytocin, thereby inhibiting the initiation of these downstream signaling events.[6] Specifically, it has been shown to inhibit the production of IP3.[6]

Caption: Oxytocin Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols: Biological Assays

3.2.1. Oxytocin Receptor Binding Assay

This assay determines the binding affinity (Ki) of this compound for the oxytocin receptor.

-

Materials: Membranes from cells expressing the human oxytocin receptor (e.g., CHO or HEK293 cells), radiolabeled oxytocin (e.g., [3H]-Oxytocin), this compound, assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4), glass fiber filters, and a scintillation counter.

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add the cell membranes, a fixed concentration of radiolabeled oxytocin, and the different concentrations of this compound.

-

For determining non-specific binding, add a high concentration of unlabeled oxytocin to a set of wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

-

3.2.2. Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of this compound to antagonize oxytocin-induced IP accumulation.

-

Materials: Cells expressing the human oxytocin receptor, [3H]-myo-inositol, oxytocin, this compound, stimulation buffer, and anion-exchange chromatography columns.

-

Procedure:

-

Culture the cells in the presence of [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Pre-incubate the cells with different concentrations of this compound for a short period.

-

Stimulate the cells with a fixed concentration of oxytocin (typically the EC80) for a defined time.

-

Terminate the reaction by adding a quenching solution (e.g., perchloric acid).

-

Extract the inositol phosphates and separate them using anion-exchange chromatography.

-

Quantify the amount of [3H]-inositol phosphates by scintillation counting.

-

Plot the inhibition of oxytocin-induced IP accumulation against the concentration of this compound to determine its IC50 value.

-

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Species | Value | Reference |

| Binding Affinity (Ki) | Human OTR | 0.13 nM | [1] |

| pKi | Human OTR | 9.9 | [2] |

| Selectivity vs. hV1a | Human | >50,000-fold | [1] |

| Selectivity vs. hV1b | Human | >63,000-fold | [1] |

| Selectivity vs. hV2 | Human | >31,000-fold | [1] |

| In Vivo IC50 (uterine contractions) | Rat | 192 nM | [1][2] |

| CYP450 Inhibition (IC50) | Human (5 isozymes) | > 100 µM | [1] |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Species | Value | Reference |

| Oral Bioavailability | Rat | 55% | [1][2] |

| Aqueous Solubility (as besylate salt) | - | 33 mg/ml | [1] |

| Intrinsic Clearance | Rat, Dog, Cynomolgus Monkey, Human | Low | [1][2] |

Experimental and Developmental Workflow

The development of this compound followed a structured workflow from initial discovery to clinical evaluation.

Caption: The drug discovery and development workflow for this compound.

Clinical Development

This compound has been investigated in clinical trials for several indications, including premature ejaculation in men and to enhance embryo implantation in women undergoing in vitro fertilization (IVF).[1][7] It was also studied for the treatment of adenomyosis.[1] While a phase 2 trial for premature ejaculation did not show a statistically significant improvement in intravaginal ejaculatory latency time compared to placebo, the drug was well-tolerated.[8][9] Development for adenomyosis was discontinued (B1498344) for strategic reasons unrelated to safety.[1]

Conclusion

This compound is a testament to the power of structure-based drug design and a focused lead optimization strategy. From a moderately potent screening hit, a highly potent, selective, and orally bioavailable oxytocin receptor antagonist was developed. The detailed understanding of its synthesis, mechanism of action, and pharmacokinetic profile provides a solid foundation for its further investigation and potential therapeutic applications. This technical guide serves as a comprehensive resource for researchers in the field of oxytocin receptor modulation and drug development.

References

- 1. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]

- 2. 2,5-diketopiperazines as potent, selective, and orally bioavailable oxytocin antagonists. 2. Synthesis, chirality, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. G-protein signaling of oxytocin receptor as a potential target for cabazitaxel-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,5-diketopiperazines as potent, selective, and orally bioavailable oxytocin antagonists. 3. Synthesis, pharmacokinetics, and in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Dual Oxytocin Receptor-G Protein Signaling in the Autoregulation of Activities of Oxytocin Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Epelsiban: Chemical Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epelsiban is a potent and selective, orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor. Developed initially by GlaxoSmithKline, it has been investigated for various therapeutic applications, including the treatment of premature ejaculation and adenomyosis. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical and pharmacological properties, and detailed methodologies for its synthesis and key experimental evaluations. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of oxytocin receptor modulators.

Chemical Structure and Identifiers

This compound is a cyclic dipeptide derivative with a complex stereochemistry that is crucial for its high-affinity binding to the oxytocin receptor.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (3R,6R)-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1R)-1-(2,6-dimethylpyridin-3-yl)-2-(morpholin-4-yl)-2-oxoethyl]-6-[(2S)-butan-2-yl]piperazine-2,5-dione[1] |

| CAS Number | 872599-83-2[1] |

| Molecular Formula | C₃₀H₃₈N₄O₄[1] |

| SMILES | CC--INVALID-LINK--[C@@H]1C(=O)N--INVALID-LINK--C)C)C(=O)N3CCOCC3">C@@HC4CC5=CC=CC=C5C4[1] |

| InChI | InChI=1S/C30H38N4O4/c1-5-18(2)26-28(35)32-25(23-16-21-8-6-7-9-22(21)17-23)29(36)34(26)27(24-11-10-19(3)31-20(24)4)30(37)33-12-14-38-15-13-33/h6-11,18,23,25-27H,5,12-17H2,1-4H3,(H,32,35)/t18-,25+,26+,27+/m0/s1[2] |

Physicochemical and Pharmacological Properties

This compound was designed for oral bioavailability and high selectivity, distinguishing it from earlier peptide-based oxytocin antagonists.

Table 2: Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value |

| Molar Mass | 518.658 g·mol⁻¹[1] |

| Appearance | Solid at room temperature. |

| Aqueous Solubility (as besylate salt) | 33 mg/mL[1] |

| Oral Bioavailability (in rat) | 55%[1] |

| Cytochrome P450 (CYP) Inhibition | No significant inhibition (IC₅₀ > 100µM) of CYP1A2, 2C9, 2C19, 2D6, and 3A4.[1] |

Table 3: Pharmacological Properties of this compound

| Parameter | Value | Species/System |

| Mechanism of Action | Selective Oxytocin Receptor Antagonist[1] | |

| Binding Affinity (Ki) | 0.13 nM[1] | Human Oxytocin Receptor |

| pKi | 9.9[3] | Human Oxytocin Receptor |

| Selectivity over Vasopressin Receptors | >50,000-fold over V1a, >63,000-fold over V1b, >31,000-fold over V2[1] | Human |

| IC₅₀ | 192 nM[3] | Rat Oxytocin Receptor |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by competitively inhibiting the binding of oxytocin to its G-protein coupled receptor (GPCR). The oxytocin receptor is primarily coupled to the Gq/11 alpha subunit. Upon activation by oxytocin, this initiates a signaling cascade that leads to an increase in intracellular calcium and subsequent physiological responses, such as smooth muscle contraction. This compound blocks the initiation of this cascade.

Experimental Protocols

This section details the methodologies for the synthesis of this compound and for key in vitro and in vivo assays used to characterize its pharmacological profile.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process, commencing with a Ugi four-component reaction (U-4CR) to form a linear peptide precursor, followed by deprotection and subsequent cyclization to yield the final diketopiperazine structure.

Protocol:

-

Ugi Four-Component Reaction:

-

Reactants: Equimolar amounts of N-Cbz-R-indanylglycine, D-alloisoleucine methyl ester hydrochloride, 2,6-dimethylpyridine-3-carboxaldehyde, and 2-benzyloxyphenylisonitrile are combined.

-

Solvent: A polar protic solvent such as methanol (B129727) is typically used.

-

Conditions: The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: The solvent is removed under reduced pressure, and the resulting crude linear peptide is purified using column chromatography.

-

-

Deprotection and Cyclization:

-

Hydrogenolysis: The purified linear peptide is dissolved in a suitable solvent (e.g., methanol or ethanol) and subjected to catalytic hydrogenation (e.g., using palladium on carbon) to remove the Cbz and benzyl (B1604629) protecting groups.

-

Cyclization: Following deprotection, the intramolecular cyclization to form the diketopiperazine ring can be induced by heating the reaction mixture.

-

Purification: The final product, this compound, is purified by recrystallization or column chromatography to yield a highly pure compound.

-

Radioligand Binding Assay for Oxytocin Receptor Affinity

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the human oxytocin receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]-Oxytocin.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound, serially diluted.

-

Non-specific binding control: High concentration of unlabeled oxytocin (e.g., 1 µM).

-

96-well microplates and a cell harvester.

-

Scintillation counter.

Protocol:

-

Assay Setup: In a 96-well plate, add assay buffer, the serially diluted this compound (or vehicle for total binding, or unlabeled oxytocin for non-specific binding), and a fixed concentration of [³H]-Oxytocin (typically at its Kd concentration).

-

Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

-

Termination: Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Detection: Dry the filter plate, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of this compound in rats following oral administration.

Animals:

-

Male Sprague-Dawley rats (or other appropriate strain), typically weighing 200-250g.

Procedure:

-

Dosing: Administer this compound orally (p.o.) via gavage at a predetermined dose. A vehicle control group should also be included.

-

Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannulation) at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Plasma Preparation: Process the blood samples to obtain plasma, which is then stored frozen until analysis.

-

Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (by comparing with data from intravenous administration).

Cytochrome P450 Inhibition Assay

This in vitro assay assesses the potential of this compound to inhibit the major human cytochrome P450 enzymes.

Materials:

-

Human liver microsomes.

-

A panel of specific CYP isoform probe substrates (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, amodiaquine (B18356) for CYP2C8, diclofenac (B195802) for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan (B48470) for CYP2D6, and midazolam for CYP3A4).

-

NADPH regenerating system.

-

This compound, serially diluted.

-

Known specific inhibitors for each CYP isoform as positive controls.

-

LC-MS/MS system for metabolite quantification.

Protocol:

-

Incubation: In a 96-well plate, pre-incubate human liver microsomes with the serially diluted this compound or a known inhibitor at 37°C.

-

Reaction Initiation: Add the specific CYP probe substrate and the NADPH regenerating system to initiate the metabolic reaction.

-

Termination: After a defined incubation time, terminate the reaction by adding a stop solution (e.g., acetonitrile).

-

Analysis: Centrifuge the plate to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite of the probe substrate.

-

Data Analysis: Determine the percentage of inhibition of metabolite formation at each concentration of this compound compared to the vehicle control. Calculate the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

Conclusion

This compound is a well-characterized, potent, and selective oxytocin receptor antagonist with favorable oral pharmacokinetic properties. The information and protocols provided in this guide offer a comprehensive technical resource for scientists and researchers working on the development of oxytocin receptor modulators. The detailed methodologies for its synthesis and characterization can serve as a foundation for further investigation and development in this therapeutic area.

References

- 1. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Novel Lipophilic Polyamines via Ugi Reaction and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Epelsiban: A Novel Oxytocin Receptor Antagonist for the Regulation of Uterine Contraction

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Epelsiban (GSK557296) is a potent, selective, and orally bioavailable non-peptide oxytocin (B344502) receptor (OTR) antagonist. As a member of the pyridyl-2,5-diketopiperazine class of compounds, it represents a significant advancement in the development of tocolytic agents aimed at regulating uterine contractions. This document provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing the associated signaling pathways. This guide is intended for researchers, scientists, and drug development professionals investigating uterine physiology and novel tocolytic therapies.

Introduction

Oxytocin, a nonapeptide hormone, plays a pivotal role in initiating and maintaining uterine contractions during parturition.[1] It exerts its effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) located on myometrial cells.[1] The activation of the OTR triggers a cascade of intracellular signaling events that lead to an increase in intracellular calcium concentrations and ultimately, myometrial contraction.[1] Dysregulation of this system can lead to preterm labor, a major cause of perinatal morbidity and mortality.

The therapeutic strategy of antagonizing the OTR to inhibit uterine contractions has led to the development of several compounds, including the peptide-based antagonist atosiban.[1] this compound emerges as a promising second-generation, orally active, non-peptide antagonist with high affinity and selectivity for the human OTR.[2] Its potential applications include the management of preterm labor and the reduction of uterine contractions to improve implantation success rates in assisted reproduction technologies.[3]

Mechanism of Action

This compound functions as a competitive antagonist at the oxytocin receptor. By binding to the OTR, it prevents the endogenous ligand, oxytocin, from activating the receptor and initiating the downstream signaling cascade responsible for uterine muscle contraction.

Oxytocin Receptor Signaling Pathway

The binding of oxytocin to its receptor on myometrial cells primarily activates the Gq alpha subunit of the heterotrimeric G-protein.[1] This initiates the phospholipase C (PLC) signaling pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

-

IP3-Mediated Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[1]

-

DAG-Mediated Protein Kinase C Activation: DAG activates protein kinase C (PKC), which contributes to the contractile response through various mechanisms.

-

Calcium Influx: Activation of the OTR also facilitates the influx of extracellular calcium through voltage-gated calcium channels.[1]

The elevated intracellular calcium concentration leads to the formation of the calcium-calmodulin complex, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.

In addition to the primary Gq/PLC pathway, OTR activation can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and RhoA/Rho-kinase pathways, which contribute to the sustained contractile activity of the myometrium.[1]

This compound's Modulatory Role

This compound, by competitively inhibiting the binding of oxytocin to the OTR, effectively blocks the initiation of this entire signaling cascade. This prevents the rise in intracellular calcium and the subsequent activation of the contractile machinery, leading to the relaxation of the uterine muscle.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a basis for comparison with other oxytocin receptor antagonists.

Table 1: Receptor Binding Affinity and Selectivity

| Compound | Receptor | pKi | IC50 (nM) | Selectivity vs. hV1aR | Selectivity vs. hV2R | Selectivity vs. hV1bR | Reference |

| This compound | Human OTR | 9.9 | - | >31,000-fold | >31,000-fold | >31,000-fold | [2] |

| This compound | Rat OTR | - | 192 | - | - | - | [2] |

| Atosiban | Human OTR | - | - | - | - | - | [2] |

pKi is the negative logarithm of the inhibitory constant (Ki).

Table 2: Pharmacokinetic and In Vivo Potency Data (Rat Model)

| Compound | Oral Bioavailability (%) | In Vivo Potency (vs. Atosiban) | Reference |

| This compound | 55 | Comparable | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and other oxytocin antagonists.

In Vitro Inhibition of Oxytocin-Induced Uterine Contractions

This protocol is adapted from studies on oxytocin antagonists and is applicable for evaluating this compound.

Objective: To determine the dose-dependent inhibitory effect of this compound on oxytocin-induced contractions in isolated uterine tissue.

Methodology:

-

Tissue Preparation: Uterine horns are obtained from female rats in estrus. The tissue is immediately placed in cold, oxygenated Krebs-Henseleit solution. Longitudinal myometrial strips (approximately 10 mm long and 2 mm wide) are dissected.

-

Organ Bath Setup: Each uterine strip is mounted vertically in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2. One end of the strip is attached to a fixed hook, and the other to an isometric force transducer connected to a data acquisition system.

-

Equilibration: The strips are equilibrated for 60-90 minutes under a resting tension of 1 gram, with the buffer being replaced every 15 minutes.

-

Induction of Contractions: Stable, rhythmic contractions are induced by the addition of a submaximal concentration of oxytocin (e.g., 1 nM).

-

Antagonist Application: Once stable contractions are achieved, increasing cumulative concentrations of this compound are added to the organ bath at regular intervals.

-

Data Analysis: The amplitude and frequency of contractions are recorded. The inhibitory effect of this compound is calculated as the percentage reduction in the integral of contractile activity compared to the pre-treatment baseline. An IC50 value (the concentration of antagonist that produces 50% of the maximal inhibition) is determined from the concentration-response curve.

References

- 1. Inhibition of spontaneous uterine contractions during the last trimester in pregnant baboons by an oxytocin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,5-diketopiperazines as potent, selective, and orally bioavailable oxytocin antagonists. 3. Synthesis, pharmacokinetics, and in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of uterine contractions of premature labour with an oxytocin analogue. Results from a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential of Selective Oxytocin Receptor Antagonism in Benign Prostatic Hyperplasia: A Technical Overview of Epelsiban

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by lower urinary tract symptoms (LUTS) that significantly impact quality of life. Current pharmacological treatments, primarily α1-adrenoceptor antagonists and 5α-reductase inhibitors, offer therapeutic benefits but are often accompanied by undesirable side effects. Emerging research has identified the oxytocin (B344502) receptor (OXTR) as a promising novel therapeutic target for BPH. Oxytocin, a neurohypophysial hormone, has been shown to modulate prostate smooth muscle tone, a key contributor to the dynamic component of bladder outlet obstruction in BPH. This technical guide explores the therapeutic rationale for OXTR antagonism in BPH, with a specific focus on Epelsiban, a selective OXTR antagonist. While clinical data for this compound in BPH is not yet available, this document will synthesize preclinical findings for analogous OXTR antagonists, detail relevant experimental protocols, and present the underlying signaling pathways to provide a comprehensive resource for the scientific community.

Introduction: The Unmet Need in BPH Therapy

BPH is a histological diagnosis describing the non-malignant proliferation of epithelial and stromal cells within the prostate's transition zone.[1] This enlargement can lead to bladder outlet obstruction and the manifestation of LUTS.[1] The pathophysiology of BPH is multifactorial, involving hormonal changes, chronic inflammation, and increased smooth muscle tone.[1]

Current medical management of BPH primarily targets two pathways:

-

5α-reductase inhibitors (e.g., finasteride, dutasteride): These agents inhibit the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT), thereby reducing the static component of BPH by decreasing prostate volume.[2]

-

α1-adrenoceptor antagonists (e.g., tamsulosin, alfuzosin): These drugs relax the smooth muscle of the prostate and bladder neck, addressing the dynamic component of BPH.[2]

While effective, these therapies are associated with side effects such as sexual dysfunction, dizziness, and postural hypotension.[2] This highlights the need for novel therapeutic strategies with improved side-effect profiles. The oxytocin system presents a compelling alternative avenue for intervention.

The Oxytocin System: A Novel Target in Prostate Physiology

The oxytocin receptor (OXTR) is a G-protein coupled receptor traditionally known for its role in uterine contractions and lactation.[3] However, evidence now firmly establishes the presence and functional role of oxytocin and its receptor in the male reproductive tract, including the prostate.[4][5]

Key Findings:

-

OXTR Expression: OXTRs are expressed in both the stromal and epithelial cells of the human prostate.[4][5]

-

Role in Contraction: Oxytocin has been demonstrated to induce contractions in prostatic smooth muscle tissue.[5][6] This effect is mediated through the Gq/11 signaling pathway, leading to an increase in intracellular calcium.

-

Age-Related Changes: Some studies suggest that OXTR expression in the prostate may increase with age, potentially contributing to the increased smooth muscle tone observed in BPH.[7]

These findings provide a strong rationale for investigating OXTR antagonists as a means to reduce prostate smooth muscle tone and thereby alleviate LUTS associated with BPH.

This compound: A Selective Oxytocin Receptor Antagonist

This compound (GSK557296) is a selective, non-peptide antagonist of the oxytocin receptor. While its clinical development has primarily focused on premature ejaculation, its pharmacological profile makes it a relevant candidate for investigation in BPH.

| Compound | Mechanism of Action | Primary Indication Investigated |

| This compound | Selective Oxytocin Receptor Antagonist | Premature Ejaculation[8] |

Preclinical Evidence for OXTR Antagonists in BPH

Direct preclinical studies of this compound in BPH models are not publicly available. However, research on other OXTR antagonists, such as atosiban (B549348) and cligosiban (B1679696), provides compelling proof-of-concept for this drug class in reducing prostate contractility.

In Vitro Studies on Prostate Tissue

-

Atosiban: In studies using human prostate tissue, atosiban has been shown to significantly reduce the frequency and amplitude of spontaneous smooth muscle contractions.[5]

-

Cligosiban: Cligosiban has also demonstrated the ability to inhibit oxytocin-induced contractions in human prostate tissue.[3][9] Furthermore, it has been observed to have an intrinsic relaxing effect on prostatic tissue.[3]

Quantitative Data from Preclinical Studies

The following table summarizes key quantitative findings from preclinical studies on OXTR antagonists in prostate tissue.

| Compound | Model System | Key Finding | Significance | Citation |

| Atosiban | Human Prostate Tissue | Significantly reduced spontaneous contractions (p < 0.05). | Demonstrates the potential of OXTR antagonism to reduce basal prostate smooth muscle tone. | [5] |

| Atosiban | Young Rat Prostate | Significantly decreased the frequency of spontaneous contractions (p < 0.0001). | Suggests efficacy in a preclinical in-vivo relevant model. | [4] |

| Cligosiban | Older Rat Prostate | Significantly decreased the frequency of spontaneous contractions (p < 0.05). | Shows effect in an age-relevant animal model of BPH. | [4] |

| Cligosiban | Human Prostate Tissue | Reliably prevented and counteracted oxytocin-induced contractions. | Highlights its potential to block the effects of endogenous oxytocin on the prostate. | [3] |

Signaling Pathways and Experimental Protocols

Oxytocin Receptor Signaling in Prostate Smooth Muscle

The binding of oxytocin to its Gq/11-coupled receptor on prostate smooth muscle cells initiates a signaling cascade that culminates in muscle contraction.

Experimental Workflow for Assessing Prostate Contractility

The following diagram outlines a typical experimental workflow for evaluating the effect of compounds on prostate tissue contractility in an organ bath setup.

Detailed Experimental Protocol: Organ Bath Studies

The following provides a generalized protocol for assessing the effects of OXTR antagonists on prostate smooth muscle contractility, based on published methodologies.[3][4]

1. Tissue Acquisition and Preparation:

- Human prostate tissue is obtained from patients undergoing transurethral resection of the prostate (TURP) or radical prostatectomy, with appropriate ethical approval and patient consent.

- Animal models, such as rats, can also be utilized.

- The tissue is immediately placed in cold, oxygenated Krebs-Ringer bicarbonate solution.

- Prostate strips of standardized dimensions (e.g., 5 x 2 x 2 mm) are carefully dissected from the transition zone.

2. Organ Bath Setup:

- Prostate strips are mounted in organ baths containing Krebs-Ringer solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.

- One end of the strip is fixed, and the other is attached to an isometric force transducer connected to a data acquisition system.

- An initial tension (e.g., 1 gram) is applied, and the tissue is allowed to equilibrate for a set period (e.g., 60-90 minutes), with periodic washing.

3. Experimental Procedure:

- Baseline spontaneous contractile activity is recorded for a defined period.

- The test compound (e.g., this compound, atosiban, or cligosiban) is added to the organ bath in a cumulative or single-dose manner.

- Contractile activity is recorded for a specified duration following compound addition.

- In some experiments, an agonist like oxytocin is added after the antagonist to assess the inhibitory effect.

4. Data Analysis:

- The frequency, amplitude, and basal tone of contractions are quantified before and after the addition of the test compound.

- Data are typically expressed as a percentage of the baseline or as absolute values.

- Statistical analysis (e.g., t-test, ANOVA) is performed to determine the significance of any observed changes.

Future Directions and Clinical Perspective

The preclinical data for OXTR antagonists in reducing prostate smooth muscle contractility are promising. The logical next step is to investigate the efficacy and safety of selective OXTR antagonists, such as this compound, in well-designed clinical trials for the treatment of LUTS associated with BPH.

Key Considerations for Future Research:

-

Clinical Trials: Randomized, double-blind, placebo-controlled trials are needed to evaluate the efficacy of this compound in improving IPSS, urinary flow rates, and quality of life in men with BPH.

-

Safety Profile: The long-term safety and potential side effects of OXTR antagonism in an aging male population need to be thoroughly assessed.

-

Combination Therapy: The potential for combining OXTR antagonists with existing BPH therapies, such as 5α-reductase inhibitors, could be explored.

Conclusion

The oxytocin system represents a novel and promising therapeutic target for the management of BPH. Preclinical evidence strongly suggests that OXTR antagonists can effectively reduce prostate smooth muscle tone. While clinical data for this compound in BPH are currently lacking, its selectivity for the OXTR makes it an intriguing candidate for future investigation. Further research, including well-controlled clinical trials, is warranted to determine the therapeutic potential of this compound and other OXTR antagonists in alleviating the burdensome symptoms of BPH. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring this innovative therapeutic strategy.

References

- 1. researchgate.net [researchgate.net]

- 2. ccjm.org [ccjm.org]

- 3. The oxytocin antagonist cligosiban reduces human prostate contractility: Implications for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Oxytocin receptor antagonists as a novel pharmacological agent for reducing smooth muscle tone in the human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. urotoday.com [urotoday.com]

- 7. Oxytocin receptor antagonists as a novel pharmacological agent for reducing smooth muscle tone in the human prostate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safety and efficacy of this compound in the treatment of men with premature ejaculation: a randomized, double-blind, placebo-controlled, fixed-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

Epelsiban: A Potential Therapeutic Avenue for Adenomyosis - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenomyosis, a debilitating gynecological condition characterized by the presence of endometrial tissue within the myometrium, presents a significant therapeutic challenge. Current treatment options are often limited and may carry undesirable side effects. The oxytocin (B344502) receptor (OTR) has emerged as a promising therapeutic target in adenomyosis due to its overexpression in the adenomyotic uterus, which is implicated in the pathophysiology of the disease, including increased uterine contractility, dysmenorrhea, and dysperistalsis.[1] Epelsiban, a potent and selective, orally bioavailable, non-peptide oxytocin receptor antagonist, has been investigated as a potential treatment for adenomyosis. This technical guide provides a comprehensive overview of the preclinical data and theoretical framework for the development of this compound for adenomyosis, targeting an audience of researchers, scientists, and drug development professionals.

This compound: Quantitative Pharmacological Profile

This compound demonstrates high affinity and selectivity for the human oxytocin receptor. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Species | Reference |

| Binding Affinity (pKi) | 9.9 | Human | MedChemExpress |

| Binding Affinity (Ki) | ~0.126 nM | Human | Calculated from pKi |

| IC50 | 192 nM | Rat | MedChemExpress |

| Selectivity | >31,000-fold over human vasopressin receptors (hV1aR, hV2R, hV1bR) | Human | MedChemExpress |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by competitively inhibiting the binding of oxytocin to its receptor. The oxytocin receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily signals through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular calcium levels, along with the activation of protein kinase C (PKC) by DAG, contribute to myometrial cell contraction and the sensation of pain. By blocking the initial step in this cascade, this compound is hypothesized to reduce uterine contractility and alleviate pain associated with adenomyosis.

References

The Role of Epelsiban in Embryo Implantation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epelsiban (GSK557296-B) is a potent, selective, and orally bioavailable non-peptide oxytocin (B344502) receptor (OTR) antagonist.[1] Its development was aimed at several therapeutic areas, including the enhancement of embryo implantation rates in women undergoing in vitro fertilization (IVF).[1] The scientific rationale is based on the hypothesis that suppressing uterine contractions, which are mediated by oxytocin, at the time of embryo transfer (ET) can create a more favorable environment for implantation. While this compound demonstrated a promising pharmacological profile, its clinical development for IVF applications appears limited. This guide provides a comprehensive overview of this compound's mechanism of action, its pharmacological characteristics, and the broader context of oxytocin receptor antagonism in assisted reproduction, drawing upon data from more extensively studied compounds in the same class where necessary.

Introduction: The Rationale for Oxytocin Antagonism in IVF

Successful embryo implantation is a critical and often rate-limiting step in IVF.[2] During controlled ovarian stimulation for IVF, supraphysiological levels of estradiol (B170435) are common.[2][3] These high estradiol levels can increase the expression of oxytocin receptors in the uterine myometrium and endometrium, leading to heightened uterine contractility.[2][3] Excessive uterine contractions at the time of embryo transfer are negatively correlated with implantation and pregnancy rates, as they may displace the embryo from the optimal implantation site.[2][3]

Oxytocin antagonists, by blocking the oxytocin receptor, are proposed to reduce the frequency and intensity of these contractions, thereby improving the chances of successful implantation.[2][3] Several OTR antagonists, including Atosiban, Nolasiban, Barusiban, and this compound, have been investigated for this purpose.[2][4]

Pharmacology and Mechanism of Action of this compound

This compound is a highly potent and selective antagonist of the human oxytocin receptor. Its primary mechanism of action is to competitively block the binding of endogenous oxytocin to its G-protein coupled receptor (GPCR) on uterine cells.

Key Pharmacological Properties: In-vitro binding assays have demonstrated this compound's high affinity and selectivity.[1]

-

Binding Affinity (Ki): 0.13 nM for the human oxytocin receptor (hOTR).[1]

-

Selectivity: It shows exceptionally high selectivity over the structurally related human vasopressin receptors, which is crucial for minimizing potential off-target effects.[1]

-

31,000-fold selectivity over the V1a and V2 receptors.

-

63,000-fold selectivity over the V1b receptor.

-

Signaling Pathway

The binding of oxytocin to its receptor (OTR) primarily activates the Gq/11 G-protein pathway. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction. This compound competitively inhibits the initial step of this cascade.

Preclinical Data and Pharmacokinetics

This compound was designed for oral bioavailability. Preclinical studies highlighted a favorable pharmacokinetic (PK) profile.

| Parameter | Species | Value / Observation | Reference |

| Binding Affinity (Ki) | Human (in vitro) | 0.13 nM | [1] |

| Oral Bioavailability | Rat | 55% | [1] |

| Intrinsic Clearance | Human, Rat, Dog, Monkey | Low | [1] |

| Aqueous Solubility | N/A (as besylate salt) | 33 mg/ml | [1] |

| CYP450 Inhibition | Human (in vitro) | No significant inhibition (IC50 > 100μM) | [1] |

Clinical Research in Embryo Implantation

While this compound was developed as a potential agent to enhance embryo implantation, publicly available data from clinical trials for this specific indication are lacking. The drug was advanced to Phase 2 trials for the treatment of premature ejaculation in men, where it was found to be well-tolerated at doses of 50 mg and 150 mg but did not demonstrate clinical efficacy compared to placebo.[5]

To understand the clinical application and experimental design for this class of drugs in IVF, it is informative to review the extensive research conducted on Atosiban , an intravenous oxytocin antagonist. The principles and protocols are directly translatable to the proposed use of this compound.

Clinical Trial Data for Oxytocin Antagonists (Atosiban) in IVF

The following table summarizes results from key studies on Atosiban, which serves as a proxy for understanding the potential effects of OTR antagonism on IVF outcomes.

| Study / Meta-analysis | N (Patients) | Intervention | Control | Implantation Rate (IR) | Clinical Pregnancy Rate (CPR) |

| Moraloglu et al. (2010) | 180 | Atosiban (37.5 mg total dose) | Placebo | 20.4% vs 12.6% (p=0.01) | 46.7% vs 28.9% (p=0.01) |

| Chou et al. (2011) (RIF patients) | 150 | Atosiban (6.75 mg bolus) | No Atosiban | 30.2% vs 11.8% (p=0.0006) | 37.5% vs 12.5% (p=0.0057) |

| Meta-analysis (He et al., 2017) | 1,835 | Atosiban | Placebo/None | RR 1.25 (Significant) | RR 1.20 (Significant) |

| Cochrane Review (2021) | 800 (Atosiban trial) | Atosiban | Placebo/None | Not Reported | RR 1.05 (Not Significant) |

Note: RIF = Repeated Implantation Failure; RR = Risk Ratio. Results across studies are varied, with some showing significant benefits while larger reviews suggest a less certain effect.

Experimental Protocols and Workflows

The clinical protocols for administering oxytocin antagonists in IVF are time-critical, centered around the embryo transfer procedure. The most common protocols from Atosiban studies provide a blueprint for how this compound would likely be investigated.

Typical GnRH Antagonist IVF Protocol

This protocol is a standard approach in which an oxytocin antagonist can be integrated.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Oxytocin antagonists for assisted reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxytocin antagonists for assisted reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Does using medication to block the hormone oxytocin help women who are undergoing embryo transfer for fertility treatment increase their chance of having a baby? | Cochrane [cochrane.org]

- 5. Safety and efficacy of this compound in the treatment of men with premature ejaculation: a randomized, double-blind, placebo-controlled, fixed-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

Epelsiban: A Technical Guide to a Non-Peptide Oxytocin Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epelsiban (GSK-557,296-B) is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3] Developed initially by GlaxoSmithKline, it represents a significant advancement from peptide-based antagonists due to its improved pharmacokinetic profile.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols relevant to its evaluation.

Chemical Properties

This compound is a cyclic dipeptide with the IUPAC name (3R,6R)-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1R)-1-(2,6-dimethylpyridin-3-yl)-2-(morpholin-4-yl)-2-oxoethyl]-6-[(2S)-butan-2-yl]piperazine-2,5-dione.[1]

Mechanism of Action

This compound functions as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR). The oxytocin receptor is known to couple to different G-proteins, primarily Gαq and Gαi, leading to distinct downstream signaling cascades.

-

Gαq Pathway: Activation of the Gαq pathway by oxytocin stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key step in smooth muscle contraction.

-

Gαi Pathway: Coupling to Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

This compound competitively binds to the oxytocin receptor, preventing the binding of oxytocin and thereby inhibiting both the Gαq-mediated increase in intracellular calcium and the Gαi-mediated decrease in cAMP.[4]

Oxytocin Receptor Signaling Pathway and Inhibition by this compound

Caption: Oxytocin receptor signaling and this compound's inhibitory action.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Binding Affinity and Selectivity of this compound

| Receptor | Species | Ki (nM) | Selectivity Fold vs. hOTR | Reference |

| Oxytocin Receptor (OTR) | Human | 0.13 | - | [1] |

| Vasopressin V1a Receptor | Human | >6,500 | >50,000 | [1] |

| Vasopressin V1b Receptor | Human | >8,200 | >63,000 | [1] |

| Vasopressin V2 Receptor | Human | >4,000 | >31,000 | [1] |

Table 2: In Vitro Functional Antagonism of this compound

| Assay | Species | IC50 (nM) | Reference |

| Oxytocin-induced Contraction | Rat | 192 | [2] |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Species | Value | Reference |

| Oral Bioavailability | Rat | 55% | [1][2] |

| Intrinsic Clearance | Rat, Dog, Cynomolgus Monkey, Human | Low | [1][2] |

| CYP450 Inhibition (IC50) | Human (5 isozymes) | >100 µM | [1] |

| Aqueous Solubility (besylate salt) | - | 33 mg/ml | [1] |

Experimental Protocols

This section details the methodologies for key experiments used in the evaluation of this compound.

In Vitro Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound for the oxytocin receptor by measuring its ability to compete with a radiolabeled ligand.

1. Materials:

- Receptor Source: Membrane preparations from cells stably expressing the recombinant human oxytocin receptor (e.g., HEK293 or CHO cells).

- Radioligand: [³H]-Oxytocin.

- Test Compound: this compound.

- Non-specific Binding Control: A high concentration of unlabeled oxytocin.

- Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

- Wash Buffer: e.g., Ice-cold 50 mM Tris-HCl, pH 7.4.

2. Procedure:

- Prepare serial dilutions of this compound in assay buffer.

- In a 96-well plate, add in triplicate:

- Total Binding: Assay buffer, [³H]-Oxytocin (at a final concentration near its Kd), and the membrane preparation.

- Non-specific Binding (NSB): Unlabeled oxytocin, [³H]-Oxytocin, and the membrane preparation.

- Competition: Each dilution of this compound, [³H]-Oxytocin, and the membrane preparation.

- Incubate the plate to allow the binding to reach equilibrium.

- Terminate the assay by rapid vacuum filtration through a filter plate to separate bound and free radioligand.

- Wash the filters with ice-cold wash buffer.

- Measure the radioactivity on the filters using a liquid scintillation counter.

3. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the percentage of specific binding against the logarithm of the this compound concentration.

- Determine the IC50 value from the resulting sigmoidal curve.

- Calculate the Ki value using the Cheng-Prusoff equation.

Experimental Workflow for In Vitro Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Functional Assays: IP3 and cAMP Measurement

These assays quantify the functional antagonist activity of this compound by measuring its effect on the downstream signaling molecules of the oxytocin receptor.

1. Inositol Trisphosphate (IP3) Accumulation Assay:

- Principle: Measures the inhibition of oxytocin-stimulated IP3 production.

- Procedure:

- Culture cells expressing the oxytocin receptor.

- Pre-incubate the cells with this compound at various concentrations.

- Stimulate the cells with a fixed concentration of oxytocin.

- Lyse the cells and measure the intracellular IP3 concentration using a commercially available assay kit (e.g., HTRF-based).

- Data Analysis: Determine the IC50 of this compound for the inhibition of oxytocin-induced IP3 production.

2. Cyclic AMP (cAMP) Accumulation Assay:

- Principle: Measures the reversal of oxytocin-induced inhibition of adenylyl cyclase.

- Procedure:

- Culture cells expressing the oxytocin receptor.

- Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

- Incubate the cells with this compound at various concentrations in the presence of an adenylyl cyclase stimulator (e.g., forskolin) and oxytocin.

- Lyse the cells and measure the intracellular cAMP concentration using a commercially available assay kit (e.g., luminescence-based).

- Data Analysis: Determine the IC50 of this compound for the reversal of oxytocin's inhibitory effect on cAMP accumulation.

In Vivo Model: Premature Ejaculation in Anesthetized Rats

This model assesses the in vivo efficacy of this compound in inhibiting ejaculation.

1. Animal Preparation:

- Male rats are anesthetized (e.g., with urethane).

- For central administration, a cannula is implanted into a cerebral ventricle (i.c.v.) or a catheter is placed for intrathecal (i.t.) injection.

- Electrodes are inserted into the bulbospongiosus muscle to record electromyographic (EMG) activity, a marker of the expulsion phase of ejaculation.

- A pressure transducer can be placed in the seminal vesicle to measure pressure changes, indicative of the emission phase.

2. Experimental Procedure:

- Administer this compound or vehicle via the desired route (e.g., oral, intravenous, i.c.v., or i.t.).

- After a predetermined time, induce ejaculation using a pro-ejaculatory agent, such as the dopamine (B1211576) D3 receptor agonist 7-OH-DPAT, administered intravenously.

- Record seminal vesicle pressure and bulbospongiosus muscle EMG activity.

3. Data Analysis:

- Assess the occurrence of ejaculation.

- Quantify the changes in seminal vesicle pressure and the frequency and amplitude of bulbospongiosus muscle contractions in the presence and absence of this compound.

Development of this compound: A Logical Progression

References

An In-depth Technical Guide to the Early-Stage Research Findings of GSK-557,296-B (Epelsiban)

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-557,296-B, also known as epelsiban, is a potent and selective, orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1] Early-stage research has primarily focused on its therapeutic potential in two distinct indications: the treatment of premature ejaculation (PE) and the enhancement of embryo or blastocyst implantation in women undergoing in vitro fertilization (IVF).[2] This technical guide provides a comprehensive overview of the foundational preclinical and clinical research findings for GSK-557,296-B, detailing its mechanism of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways.

Mechanism of Action: Oxytocin Receptor Antagonism

GSK-557,296-B exerts its pharmacological effects by competitively binding to the oxytocin receptor, thereby preventing the binding of the endogenous ligand, oxytocin. The oxytocin receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily signals through the Gq/11 protein-phospholipase C (PLC) pathway.[3][4] This signaling cascade is central to smooth muscle contraction in various tissues, including the male reproductive tract and the uterus.

Signaling Pathway of the Oxytocin Receptor

The binding of oxytocin to its receptor initiates a conformational change, leading to the activation of the Gαq/11 subunit. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][3][4][5] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to a cascade of downstream events culminating in cellular responses such as smooth muscle contraction.[3][4] By blocking this initial step of oxytocin binding, GSK-557,296-B effectively inhibits this entire signaling cascade.

Preclinical Research Findings: Premature Ejaculation

A key preclinical study investigated the action of GSK-557,296-B in a model of pharmacologically induced ejaculation in anesthetized rats. This study provided foundational evidence for the drug's mechanism and site of action in delaying ejaculation.

Quantitative Data

| Administration Route | Dose | Effect on Ejaculation | Effect on Seminal Vesicle Pressure (SVP) | Effect on Bulbospongiosus Muscle (BS) EMG |

| Intravenous (i.v.) | High Dose | Reduced occurrence | Reduced increases | No effect |

| Intracerebroventricular (i.c.v.) | Dose-dependent | Inhibited | Inhibited increases | Inhibited contractions |

| Intrathecal (i.t.) - Thoracic | Dose-dependent | Inhibited | Inhibited increases | Impaired only at highest dose |

| Intrathecal (i.t.) - Lumbar | Dose-dependent | Inhibited | Inhibited increases | Inhibited contractions |

Experimental Protocol: Pharmacologically-Induced Ejaculation in Anesthetized Rats

-

Animal Model: Urethane-anesthetized male Wistar rats were used.

-

Induction of Ejaculation: The dopamine (B1211576) D3 receptor agonist 7-hydroxy-2-(di-N-propylamino)tetralin (7-OH-DPAT) was administered intravenously to induce ejaculation.

-

Drug Administration: GSK-557,296-B was administered via different routes to assess its site of action:

-

Intravenous (i.v.)

-

Intracerebroventricular (i.c.v.) via a cannula implanted in a cerebral ventricle.

-

Intrathecal (i.t.) via a subdural catheter at the thoracic or lumbar level.

-

-

Outcome Measures:

-

The primary outcome was the occurrence of ejaculation.

-

Physiological markers of the emission and expulsion phases of ejaculation were recorded:

-

Seminal vesicle pressure (SVP)

-

Bulbospongiosus muscle (BS) electromyography (EMG)

-

-

Clinical Research Findings: Premature Ejaculation

A Phase II, randomized, double-blind, placebo-controlled study was conducted to evaluate the safety and efficacy of GSK-557,296-B in men with premature ejaculation.[6][7][8]

Quantitative Data

| Treatment Group | Baseline Mean IELT (minutes) | On-Treatment Geometric Mean of Median IELT (minutes) |

| Placebo | 0.52 | 0.62 |

| GSK-557,296-B (50 mg) | 0.63 | 0.72 |

| GSK-557,296-B (150 mg) | 0.59 | 0.69 |

| IELT: Intravaginal Ejaculatory Latency Time |

The study concluded that while GSK-557,296-B was well-tolerated, it did not result in a clinically or statistically significant change in IELT compared to placebo.[6][8]

Experimental Protocol: Phase II Clinical Trial in Men with Premature Ejaculation

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

-

Participants: Men aged 18-55 years with a diagnosis of premature ejaculation as per the International Society for Sexual Medicine (ISSM) consensus definition. Participants were required to have a mean IELT of less than 65 seconds during a 4-week un-medicated run-in period.

-

Intervention: Participants were randomized to receive either placebo, 50 mg of GSK-557,296-B, or 150 mg of GSK-557,296-B, taken as needed approximately 1 hour before sexual activity over an 8-week treatment period.

-